molecular formula C25H26N4O6S B11215255 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B11215255
M. Wt: 510.6 g/mol
InChI Key: VMSHLXFJJOYZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, a piperazine ring, and a benzodioxole moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the attachment of the benzodioxole moiety. Common reagents and conditions used in these reactions include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated intermediate.

    Attachment of the Benzodioxole Moiety: The benzodioxole group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using benzodioxole boronic acids or halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Alkylated or acylated derivatives

Mechanism of Action

The mechanism of action of 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes involved in cancer cell metabolism or signal transduction pathways, leading to cell cycle arrest and apoptosis . The benzodioxole moiety and piperazine ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their core structures and functional groups. The unique combination of the quinazolinone core, piperazine ring, and benzodioxole moiety in 7-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N4O6S

Molecular Weight

510.6 g/mol

IUPAC Name

7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36)

InChI Key

VMSHLXFJJOYZGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.